![molecular formula C9H7F3N2O B3029470 (5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 6758-34-5](/img/structure/B3029470.png)
(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol
Overview
Description
The compound "(5-(Trifluoromethyl)-1H-benzo[d]imidazol-2-yl)methanol" is a fluorinated derivative of benzo[d]imidazol-2-yl methanol, which is a class of compounds known for their potential applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of related benzo[d]imidazol-2-yl methanols has been reported using a simple and general approach from commercial precursors. Although the specific synthesis of the trifluoromethyl derivative is not detailed in the provided papers, similar methodologies could potentially be applied. The synthesis typically involves nucleophilic substitution reactions and may include steps such as dehydrative cyclization, S-methylation, and oxidation to achieve the desired structure .
Molecular Structure Analysis
The molecular and crystalline structures of fluorinated benzo[d]imidazol-2-yl methanols have been elucidated using X-ray diffraction analysis. This analysis has revealed that the number and arrangement of fluorine atoms significantly influence the formation of intermolecular hydrogen bonds. In the case of the trifluoromethyl derivative, one could expect the presence of strong C–F...π interactions, which could affect the crystal packing and stability of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of "this compound" are not discussed in the provided papers, the general reactivity of benzo[d]imidazol-2-yl methanols suggests that they could participate in various chemical transformations. These could include reactions with electrophiles or nucleophiles, depending on the substitution pattern and the presence of activating or deactivating groups on the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated benzo[d]imidazol-2-yl methanols are influenced by the fluorine atoms. The trifluoromethyl group is known to be highly electronegative, which could impart greater acidity to the methanol hydroxyl group, increase the compound's lipophilicity, and potentially enhance its metabolic stability. These properties are crucial for the compound's potential applications in medicinal chemistry as they can affect the compound's pharmacokinetics and pharmacodynamics .
Scientific Research Applications
COX-2 Inhibitor Synthesis
(1-benzyl-2-(methylsulfonyl)-1H-imidazol-5-yl)methanol, a related compound, was synthesized and studied as a selective COX-2 inhibitor. This research aimed to reduce gastrointestinal adverse effects common in traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoenzymes (Tabatabai, Rezaee, & Kiani, 2012).
Microwave-assisted Synthesis
A diversity-oriented synthetic approach used microwave-assisted synthesis for benzo[d]oxazol-5-yl-1H-benzo[d]imidazole derivatives. This methodology could be applied in various drug discovery programs, demonstrating the versatility and efficiency of this synthesis technique (Chanda, Maiti, Tseng, & Sun, 2012).
Fluorescence Probe Development
2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, synthesized using a similar framework, showed that it could coordinate with Zn2+, resulting in strong fluorescence. This suggests potential application in developing fluorescent probes for detecting specific metal ions (Wen-yao, 2012).
Antioxidant and Antimicrobial Activities
Derivatives of 1H-benzo[d]imidazole, including (1,3,4-oxadiazol-2-yl)-1H-benzo[d]imidazol-5-yl)(phenyl)methanones, were synthesized and showed significant antioxidant and antimicrobial activities. This highlights the potential of these compounds in pharmaceutical applications (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
Tubulin Polymerization Inhibitors
New conjugates of (3-(1H-benzo[d]imidazol-2-yl))-1H-indol-5-yl)(3,4,5-trimethoxyphenyl)methanone showed considerable cytotoxicity against various human cancer cell lines, suggesting their role as potential tubulin polymerization inhibitors in cancer therapy (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018).
Corrosion Inhibition
Compounds with a benzimidazole structure demonstrated corrosion inhibition abilities towards mild steel in sulphuric acid, suggesting applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).
Mechanism of Action
Target of Action
It is known that imidazole derivatives, which include benzimidazoles, have been studied for their antiparasitic activity . They have shown selectivity activity against Toxoplasma gondii, a common parasitic pathogen .
Mode of Action
Imidazole derivatives have been shown to restrict the growth ofT. gondii in vitro . The structure-activity relationship of these compounds suggests that specific structural moieties contribute to their antiparasitic activity .
Biochemical Pathways
It is known that imidazole derivatives can interfere with the life cycle of parasites likeT. gondii, potentially affecting various biochemical pathways within the parasite .
Result of Action
The antiparasitic activity of imidazole derivatives suggests that they may inhibit the growth of parasites likeT. gondii, potentially leading to their death .
Future Directions
Imidazole and its derivatives are widely researched and applied by pharmaceutical companies for drug discovery . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . It is expected that many novel applications of imidazole derivatives will be discovered in the future .
properties
IUPAC Name |
[6-(trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)14-8(4-15)13-6/h1-3,15H,4H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYXPZNNZRASOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=N2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677534 | |
Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6758-34-5 | |
Record name | [6-(Trifluoromethyl)-1H-benzimidazol-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00677534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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